Methyl 2-(3-oxobutanoylamino)benzoate
Overview
Description
Methyl 2-(3-oxobutanoylamino)benzoate is an organic compound with the molecular formula C12H13NO4. It is characterized by the presence of an ester functional group, a secondary amide, and a ketone group. This compound is of interest due to its diverse applications in various fields, including chemistry, biology, medicine, and industry .
Mechanism of Action
Target of Action
The primary targets of Methyl 2-(3-oxobutanoylamino)benzoate are currently unknown .
Mode of Action
It’s worth noting that the compound shares structural similarities with PRL-8-53, a nootropic substance that displays possible cholinergic properties, potentiates dopamine, and partially inhibits serotonin . .
Biochemical Pathways
Related compounds like prl-8-53 have been shown to interact with cholinergic and dopaminergic pathways
Result of Action
Given its structural similarity to PRL-8-53, it may have potential nootropic effects . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(3-oxobutanoylamino)benzoate typically involves the esterification of benzoic acid derivatives with methanol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid . Another method involves the use of diazomethane, where benzoic acid reacts with diazomethane in an ether solution to produce the ester .
Industrial Production Methods
Industrial production of this compound often employs large-scale esterification processes, utilizing benzoic acid and methanol under acidic conditions. The reaction is typically carried out in a continuous flow reactor to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(3-oxobutanoylamino)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The ester and amide groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines and alcohols can react with the ester and amide groups under basic or acidic conditions.
Major Products
Oxidation: Produces carboxylic acids.
Reduction: Yields alcohols.
Substitution: Forms various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 2-(3-oxobutanoylamino)benzoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to form complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals
Comparison with Similar Compounds
Similar Compounds
Methyl benzoate: An ester of benzoic acid, commonly used in fragrances and flavorings.
Benzyl benzoate: Used as a topical treatment for scabies and lice.
Ethyl benzoate: Another ester of benzoic acid, used in organic synthesis
Uniqueness
Methyl 2-(3-oxobutanoylamino)benzoate is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
methyl 2-(3-oxobutanoylamino)benzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO4/c1-8(14)7-11(15)13-10-6-4-3-5-9(10)12(16)17-2/h3-6H,7H2,1-2H3,(H,13,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMRPSFSQZDTZLX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC(=O)NC1=CC=CC=C1C(=O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40332635 | |
Record name | methyl 2-(3-oxobutanoylamino)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40332635 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
81937-41-9 | |
Record name | Methyl 2-[(1,3-dioxobutyl)amino]benzoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=81937-41-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | methyl 2-(3-oxobutanoylamino)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40332635 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzoic acid, 2-[(1,3-dioxobutyl)amino]-, methyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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